molecular formula C6H6ClF2NO B13708528 O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride

O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride

Cat. No.: B13708528
M. Wt: 181.57 g/mol
InChI Key: CLWDITNXIGVYNI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 3,4-difluoroaniline with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, amines, and various substituted phenyl compounds. These products have significant applications in different fields of chemistry and industry .

Mechanism of Action

The mechanism of action of O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds. It can also participate in intra-molecular cyclizations without the requirement of expensive metal catalysts .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to O-(3,4-Difluorophenyl)hydroxylamine Hydrochloride include:

Uniqueness

This compound is unique due to its specific fluorine substitution pattern, which imparts distinct reactivity and selectivity compared to other hydroxylamine derivatives. This makes it particularly valuable in applications requiring precise chemical modifications .

Properties

Molecular Formula

C6H6ClF2NO

Molecular Weight

181.57 g/mol

IUPAC Name

O-(3,4-difluorophenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C6H5F2NO.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3H,9H2;1H

InChI Key

CLWDITNXIGVYNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1ON)F)F.Cl

Origin of Product

United States

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